Cas no 1286699-05-5 (N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide)

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide
-
- Inchi: 1S/C15H21NO4/c1-15(18,11-7-8-11)10-16-14(17)9-20-13-6-4-3-5-12(13)19-2/h3-6,11,18H,7-10H2,1-2H3,(H,16,17)
- InChI Key: WNRURMMRJHKTHY-UHFFFAOYSA-N
- SMILES: C(NCC(C1CC1)(O)C)(=O)COC1=CC=CC=C1OC
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-5774-2mg |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide |
1286699-05-5 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F5857-5774-1mg |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide |
1286699-05-5 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F5857-5774-2μmol |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide |
1286699-05-5 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
Life Chemicals | F5857-5774-3mg |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide |
1286699-05-5 | 90%+ | 3mg |
$94.5 | 2023-05-20 |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide Related Literature
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide
Professional Introduction to N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide (CAS No. 1286699-05-5)
N-(2-cyclopropyl-2-hydroxypropyl-2-(2-methoxyphenoxy)acetamide) is a specialized compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 1286699-05-5, has garnered attention due to its unique chemical structure and potential biological activities. The presence of both cyclopropyl and hydroxypropyl groups, alongside a methoxyphenoxymethyl moiety, contributes to its complex interactions with biological targets, making it a subject of intense study in medicinal chemistry.
The compound's structure is characterized by a central acetamide group linked to a phenoxy-substituted side chain. The 2-methoxyphenoxy moiety is particularly noteworthy, as it introduces a hydrophobic interaction surface while the methoxy group provides a slight electron-donating effect, which can modulate the compound's reactivity and binding affinity. This structural feature has been explored in various drug design strategies to enhance bioavailability and target specificity.
In recent years, there has been growing interest in the development of novel compounds that can interact with biological pathways involved in inflammation and immune response. N-(2-cyclopropyl-2-hydroxypropyl-2-(2-methoxyphenoxy)acetamide) has shown promise in preliminary studies as a potential modulator of these pathways. Specifically, its ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been investigated, suggesting potential therapeutic benefits in conditions where these enzymes play a critical role.
The cyclopropyl group in the compound's structure is particularly interesting from a chemical biology perspective. Cyclopropane-containing molecules are known for their unique metabolic stability and altered electronic properties compared to their open-chain counterparts. This stability can be advantageous in drug design, as it may lead to longer half-lives and improved pharmacokinetic profiles. Additionally, the hydroxypropyl group introduces a polar region that can enhance solubility and binding interactions with polar biological targets.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has been instrumental in the study of N-(2-cyclopropyl-2-hydroxypropyl-2-(2-methoxyphenoxy)acetamide). Molecular docking studies have revealed that this compound can bind effectively to several key protein targets, including those involved in pain signaling and inflammatory responses. These findings align with experimental observations that have shown the compound's efficacy in reducing inflammation in preclinical models.
The methoxyphenoxymethyl side chain is another critical feature of this compound. The methoxy group not only influences the electronic properties of the molecule but also contributes to its overall solubility profile. This balance between hydrophobicity and hydrophilicity is crucial for achieving optimal pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the phenoxy group provides a platform for further derivatization, allowing researchers to fine-tune the compound's properties for specific therapeutic applications.
In the context of drug development, N-(2-cyclopropyl-2-hydroxypropyl-2-(2-methoxyphenoxy)acetamide) represents an example of how structural modifications can lead to novel pharmacological entities with enhanced activity and selectivity. The combination of cyclopropyl, hydroxypropyl, and methoxyphenoxymethyl groups creates a multifaceted molecule that can engage with multiple biological targets simultaneously. This polyvalent interaction capability is increasingly recognized as a key factor in the design of next-generation therapeutics.
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl-2-(2-methoxyphenoxy)acetamide) involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of this compound efficiently. These methods not only improve synthetic efficiency but also allow for greater control over stereochemistry, which is critical for biological activity.
Evaluation of N-(2-cyclopropyl-2-hydroxypropyl-2-(2-methoxyphenoxy)acetamide) in cellular assays has provided valuable insights into its mechanism of action. Studies indicate that the compound can inhibit key enzymes involved in inflammatory pathways by competing with endogenous substrates or altering enzyme conformational dynamics. Such inhibitory effects have been observed in both acute and chronic inflammatory models, suggesting broad therapeutic potential.
The pharmacological profile of N-(2-cyclopropyl-2-hydroxypropyl-2-(2-methoxyphenoxy)acetamide) has also been explored through animal models. In vivo studies have demonstrated that the compound exhibits dose-dependent reductions in inflammatory markers without significant side effects at therapeutic doses. These findings support further development efforts aimed at translating preclinical successes into clinical applications for treating inflammatory diseases.
The future direction of research on N-(2-cyclopropyl-2-hydroxypropyl-2-(2-methoxyphenoxy)acetamide) includes exploring its potential as an adjunct therapy alongside existing treatments for inflammation-related disorders. Additionally, investigating its interactions with other biological pathways may uncover novel therapeutic applications beyond its primary mode of action. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential to fully realize the potential of this promising compound.
1286699-05-5 (N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide) Related Products
- 1785178-59-7(3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine)
- 802545-94-4(3-Fluoro-2,5-dimethyl-phenylamine)
- 1346598-46-6(2-2-(2-Butoxyethoxy)ethoxytetrahydropyran-d9)
- 883951-73-3(2-methoxy-3-(4-methylpiperazin-1-yl)quinoxaline)
- 1185561-70-9(5-fluoro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride)
- 353461-19-5(ethyl 5-acetamido-3-methylthiophene-2-carboxylate)
- 2248220-97-3((2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid)
- 110458-20-3((1r,4r)-4-phenylcyclohexyl methanesulfonate, trans)
- 426-58-4(trifluoromethanesulfonylbenzene)
- 57344-93-1(2-O-Methyl-α-neuraminic Acid)




